

A Comprehensive Technical Guide to 2,5-Dimethylfuran-3,4(2H,5H)-dione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethylfuran-3,4(2H,5H)-dione

Cat. No.: B12463226

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2,5-Dimethylfuran-3,4(2H,5H)-dione**, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its chemical identity, properties, and potential synthetic pathways, offering a valuable resource for professionals in research and development.

Chemical Identity and Structure

2,5-Dimethylfuran-3,4(2H,5H)-dione is a derivative of furan featuring two methyl groups at the 2 and 5 positions and two ketone functionalities at the 3 and 4 positions. Its chemical identity is established by its unique CAS Registry Number and structural formula.

CAS Number: 68755-49-7[\[1\]](#)[\[2\]](#)

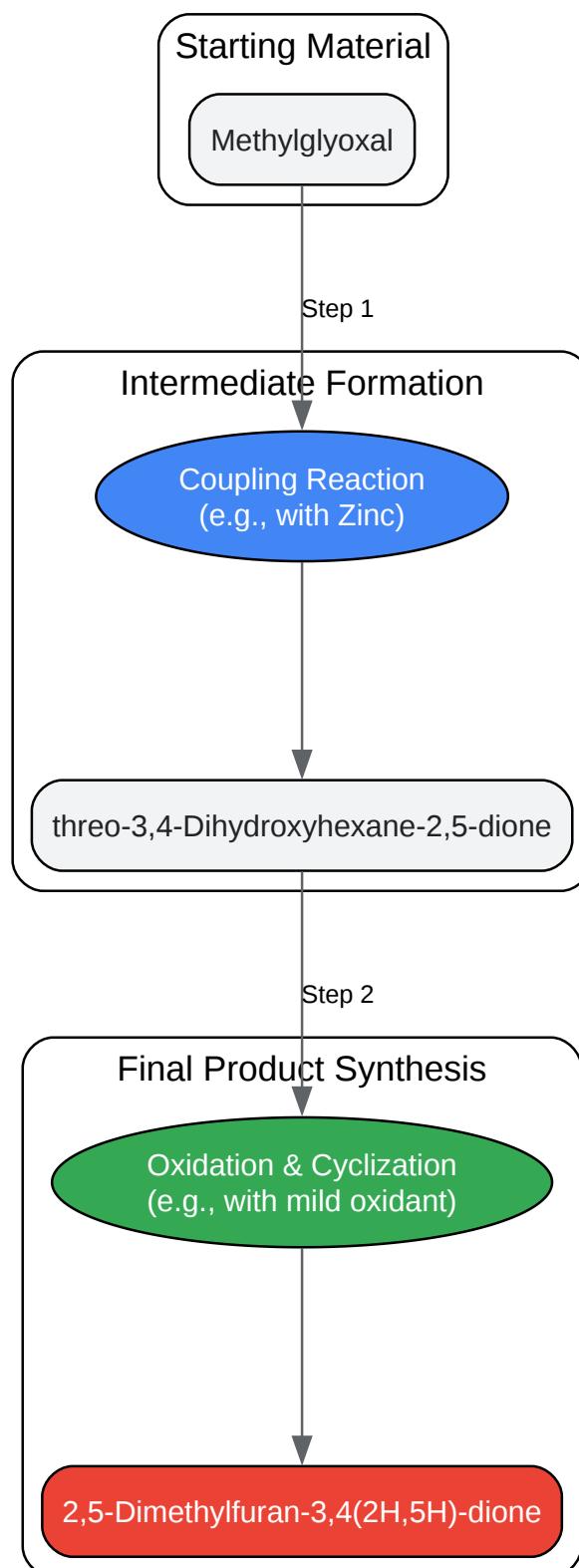
Molecular Structure: The structure consists of a five-membered furan ring saturated at the 2 and 5 positions, which are substituted with methyl groups. The core of its reactivity lies in the adjacent ketone groups at the 3 and 4 positions.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	2,5-Dimethylfuran-3,4(2H,5H)-dione	[1] [2]
CAS Number	68755-49-7	[1] [2]
Molecular Formula	C ₆ H ₈ O ₃	[1] [2]
Molecular Weight	128.1259 g/mol	[1] [2]
InChI	InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3-4H,1-2H3	[1] [2]
InChIKey	PUVDDHUFFRRFMN-UHFFFAOYSA-N	[1] [2]
Canonical SMILES	CC1C(=O)C(=O)C(O1)C	
Other Names	3,4(2H,5H)-Furandione, 2,5-dimethyl-	[1] [2]

Physicochemical and Spectroscopic Data

While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data available for similar furanone derivatives.


Table 2: Predicted Physicochemical and Spectroscopic Data

Data Type	Predicted Characteristics	Reference/Basis
Appearance	Likely a colorless to pale yellow oil or low-melting solid.	General properties of small organic ketones.
Solubility	Soluble in common organic solvents (e.g., chloroform, ethyl acetate, methanol); sparingly soluble in water.	Polarity of the dione structure.
¹ H NMR	Two distinct signals are expected: a quartet for the methine protons (-CH-) adjacent to the methyl groups and a doublet for the methyl protons (-CH ₃). [3]	
¹³ C NMR	Four distinct signals are expected: one for the two equivalent carbonyl carbons (C=O), one for the two equivalent methine carbons (-CH-), and one for the two equivalent methyl carbons (-CH ₃). [3]	
IR Spectroscopy	Strong absorption bands are expected in the region of 1700-1750 cm ⁻¹ corresponding to the C=O stretching of the ketone groups.	Standard IR frequencies for ketones.
Mass Spectrometry	The molecular ion peak (M ⁺) would be observed at m/z = 128.0473 (exact mass). Common fragmentation patterns would involve the loss of CO and methyl groups. Calculated from the molecular formula.	

Synthesis and Experimental Protocols

A definitive, published synthesis protocol specifically for **2,5-Dimethylfuran-3,4(2H,5H)-dione** is not readily available in the reviewed literature. However, a plausible synthetic route can be proposed based on established methodologies for creating related furanone structures, such as the synthesis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol). A common approach involves the oxidative cyclization of a suitable diketone precursor.

A potential synthesis could start from threo-3,4-dihydroxyhexane-2,5-dione, an intermediate that can be formed via the coupling of methylglyoxal.^[4] Subsequent oxidation and cyclization of this intermediate could yield the target dione.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2,5-Dimethylfuran-3,4(2H,5H)-dione**.

The following protocol is a generalized procedure adapted from the synthesis of structurally related furanones and should be optimized for the specific target molecule.[\[4\]](#)[\[5\]](#)

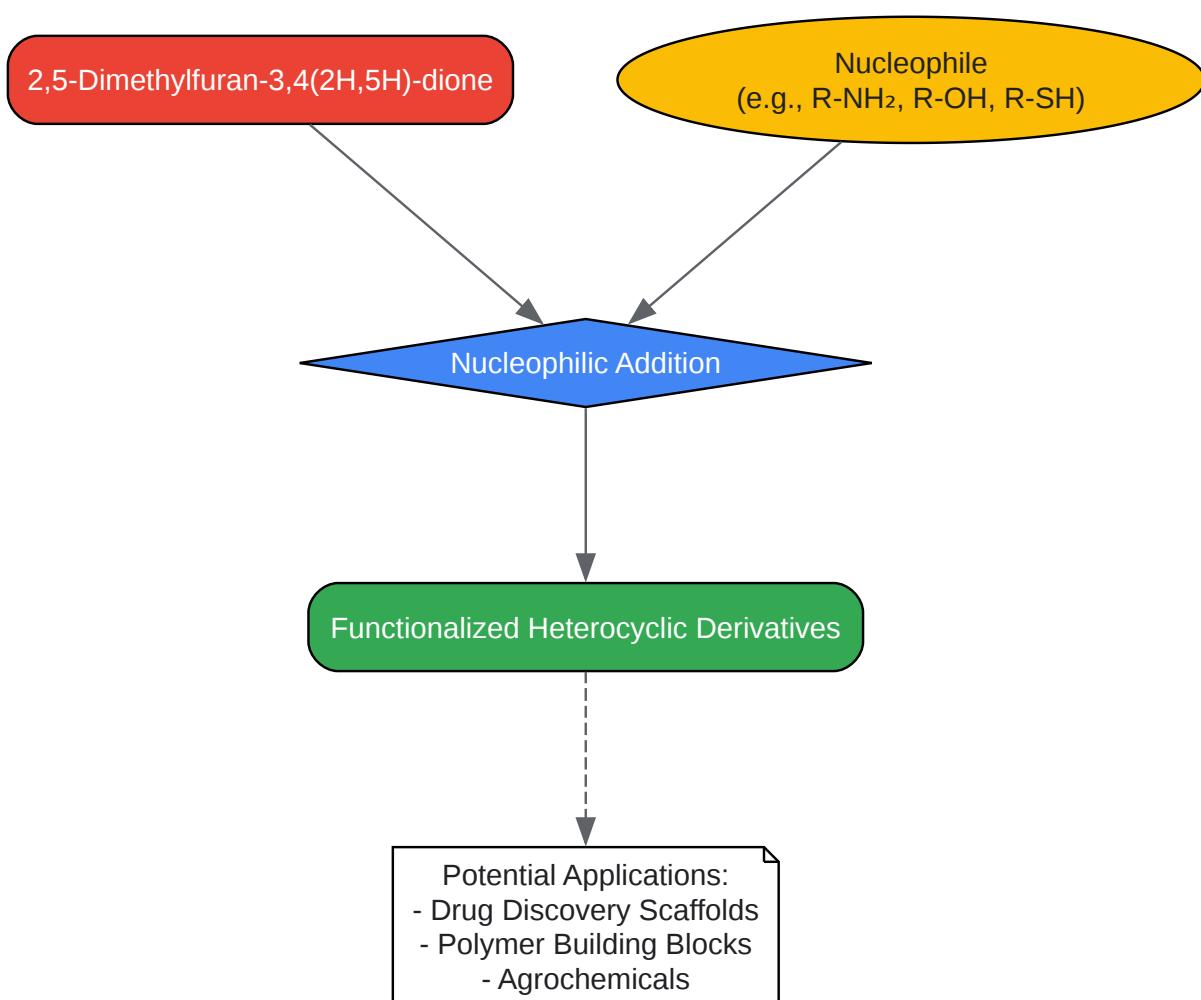
Objective: To synthesize **2,5-Dimethylfuran-3,4(2H,5H)-dione** from a dihydroxy diketone precursor.

Materials:

- threo-3,4-dihydroxyhexane-2,5-dione
- Mild oxidizing agent (e.g., Manganese(III) acetate)
- Anhydrous solvent (e.g., Acetic acid, Trifluoroethanol)
- Standard laboratory glassware and purification equipment (e.g., column chromatography supplies)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the precursor, threo-3,4-dihydroxyhexane-2,5-dione, in a suitable solvent mixture such as acetic acid and trifluoroethanol.
- **Addition of Oxidant:** Slowly add the oxidizing agent, such as $Mn(OAc)_3$, to the solution at room temperature while stirring. The reaction may be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.
- **Reaction Conditions:** Stir the mixture at room temperature under an air or oxygen atmosphere for 12-24 hours, or until the reaction is complete as indicated by TLC.
- **Work-up:** Upon completion, quench the reaction by adding water or a dilute aqueous solution of a reducing agent (e.g., sodium bisulfite) if necessary.
- **Extraction:** Extract the aqueous mixture with an organic solvent such as ethyl acetate or chloroform (3 x 50 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by


column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure **2,5-Dimethylfuran-3,4(2H,5H)-dione**.

- Characterization: Confirm the structure and purity of the final product using spectroscopic methods (NMR, IR, MS).

Reactivity and Potential Applications

The furan-2,5-dione core is a valuable building block in organic synthesis due to the reactivity of its carbonyl groups.^[3]

The primary chemical pathway involving this molecule is nucleophilic addition to the electrophilic carbonyl carbons. This reactivity makes it a versatile intermediate for constructing more complex heterocyclic systems, which are often scaffolds for biologically active molecules.

[Click to download full resolution via product page](#)

Caption: General reactivity pathway of **2,5-Dimethylfuran-3,4(2H,5H)-dione**.

- Medicinal Chemistry: As a reactive intermediate, this compound can be used to synthesize novel heterocyclic compounds. The resulting structures can be screened for various biological activities, as the furanone motif is present in many natural products and pharmaceuticals.[6][7]
- Polymer Science: Structurally related diketones can undergo ring-opening polymerization to create biodegradable polyesters and polyamides.[3] These polymers have potential applications in biomedical fields, including drug delivery systems and tissue engineering.[3]

This guide provides a foundational understanding of **2,5-Dimethylfuran-3,4(2H,5H)-dione** based on currently available information and logical chemical inference. Further experimental investigation is required to fully characterize its properties and explore its potential in various scientific domains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dimethylfuran-3,4(2H,5H)-dione [webbook.nist.gov]
- 2. 2,5-Dimethylfuran-3,4(2H,5H)-dione [webbook.nist.gov]
- 3. 3,4-Hexanofuran-2,5-dione|High-Purity Research Chemical [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2,5-Dimethylfuran-3,4(2H,5H)-dione]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12463226#2-5-dimethylfuran-3-4-2h-5h-dione-cas-number-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com